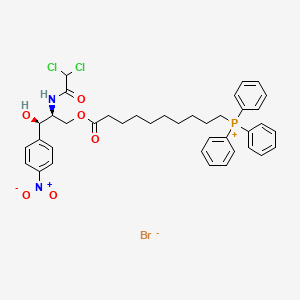

Anti-MRSA agent 9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H44BrCl2N2O6P |

|---|---|

Molecular Weight |

818.6 g/mol |

IUPAC Name |

[10-[(2S,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-10-oxodecyl]-triphenylphosphanium bromide |

InChI |

InChI=1S/C39H43Cl2N2O6P.BrH/c40-38(41)39(46)42-35(37(45)30-24-26-31(27-25-30)43(47)48)29-49-36(44)23-15-4-2-1-3-5-16-28-50(32-17-9-6-10-18-32,33-19-11-7-12-20-33)34-21-13-8-14-22-34;/h6-14,17-22,24-27,35,37-38,45H,1-5,15-16,23,28-29H2;1H/t35-,37+;/m0./s1 |

InChI Key |

KCNMZMPRZQQZDM-XOETYOLKSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)OC[C@@H]([C@@H](C2=CC=C(C=C2)[N+](=O)[O-])O)NC(=O)C(Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)OCC(C(C2=CC=C(C=C2)[N+](=O)[O-])O)NC(=O)C(Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Characterization of Novel Indolo[2,3-b]quinoline Anti-MRSA Agents

A Technical Whitepaper for Drug Development Professionals

Abstract

Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant and persistent challenge to global public health, necessitating the urgent discovery of novel antimicrobial agents. This technical guide details the discovery, isolation, and characterization of a potent class of anti-MRSA compounds: indolo[2,3-b]quinolines. This document focuses on the synthesis and biological evaluation of two particularly active derivatives, designated as 2a and 2n in the primary literature, which have demonstrated significant bactericidal activity against clinical isolates of MRSA. Included are detailed experimental protocols, comprehensive quantitative data, and visualizations of the synthetic and analytical workflows to provide a thorough resource for researchers in the field of antibiotic drug discovery.

Introduction

The rise of antibiotic-resistant bacteria, particularly MRSA, has rendered many conventional therapies ineffective, leading to increased morbidity and mortality. The indolo[2,3-b]quinoline scaffold is a recognized pharmacophore known for its DNA intercalating and topoisomerase II inhibitory properties.[1][2] This has made it an attractive starting point for the development of new antibacterial agents. Research conducted by Challa et al. explored a library of these compounds, identifying two lead candidates, 2a and 2n , with selective and potent activity against MRSA.[3] This whitepaper serves to consolidate the key findings and methodologies from this pivotal research.

Discovery and Synthesis of Indolo[2,3-b]quinolines 2a and 2n

The discovery of the anti-MRSA activity of indolo[2,3-b]quinolines stemmed from the screening of a focused library of synthetic heterocyclic compounds. The synthesis of the lead compounds 2a and 2n was achieved through an efficient, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)-mediated oxidative cyclization of substituted 3,3′-diindolylmethanes (DIMs).[3][4]

General Synthetic Protocol

The synthesis involves the reaction of the respective 3,3′-diindolylmethane (DIM) with DDQ. The DIMs themselves are readily prepared via the condensation of an appropriate aldehyde with an indole.[5]

Experimental Protocol: Synthesis of Indolo[2,3-b]quinolines (General Procedure)

-

Preparation of the 3,3′-Diindolylmethane (DIM) Precursor:

-

To a solution of the indole (2 equivalents) in a suitable solvent (e.g., dichloromethane), the corresponding aldehyde (1 equivalent) is added.

-

The reaction is catalyzed by a Lewis or Brønsted acid (e.g., SnCl₂·H₂O) and stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then worked up using a standard aqueous extraction procedure, and the crude product is purified by column chromatography to yield the pure DIM.

-

-

DDQ-Mediated Oxidative Cyclization:

-

The purified DIM (1 equivalent) is dissolved in a solvent such as dichloromethane (DCM) or dimethylformamide (DMF).[5]

-

DDQ (3 equivalents) is added to the solution.[5]

-

The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the final indolo[2,3-b]quinoline product.[5]

-

Diagram: Synthetic Workflow for Indolo[2,3-b]quinolines

References

- 1. Expedient Synthesis of Indolo[2,3-b]quinolines, Chromeno[2,3-b]indoles, and 3-Alkenyl-oxindoles from 3,3′-Diindolylmethanes and Evaluation of Their Antibiotic Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, and cytotoxic activity of some novel indolo[2,3-b]quinoline derivatives: DNA topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antibacterial evaluation of trisindolines against methicillin-resistant Staphylococcus aureus targeting cell membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Unveiling the Molecular Architecture of a Novel Anti-MRSA Agent: A Technical Guide to the Chemical Structure Elucidation of "Agent 9"

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the elucidation of the chemical structure of a novel, potent anti-MRSA (Methicillin-resistant Staphylococcus aureus) agent, designated "Agent 9." The methodologies and data presented herein serve as a detailed framework for the characterization of new antimicrobial compounds, from initial discovery to final structural confirmation.

Introduction

The emergence of multidrug-resistant pathogens, particularly MRSA, represents a significant global health threat, necessitating the urgent discovery and development of new classes of antibiotics.[1][2][3] Natural products remain a rich reservoir for the identification of novel antimicrobial scaffolds.[4] This guide outlines the comprehensive workflow employed to isolate and elucidate the chemical structure of "Agent 9," a promising anti-MRSA compound identified from a microbial source. The process integrates advanced chromatographic and spectroscopic techniques to define its unique molecular framework, providing a foundation for future structure-activity relationship (SAR) studies and preclinical development.

Isolation and Purification of Anti-MRSA Agent 9

The initial phase focused on the isolation of "Agent 9" from a crude extract of a producing microorganism, followed by a multi-step purification process to achieve a high degree of purity essential for structural analysis.

Experimental Protocol:

-

Extraction: The fermentation broth of the source organism was subjected to liquid-liquid extraction using ethyl acetate to isolate organic-soluble metabolites.

-

Preliminary Fractionation: The crude extract was fractionated using silica gel column chromatography with a step-wise gradient of hexane and ethyl acetate as the mobile phase.[5] Fractions were screened for anti-MRSA activity using standard microbiological assays.

-

Semi-Preparative HPLC: Active fractions were pooled and subjected to further purification by semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure "Agent 9."[5]

The logical workflow for the isolation and purification of "Agent 9" is depicted below.

Spectroscopic and Spectrometric Analysis for Structure Elucidation

A combination of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy was employed to determine the planar structure and stereochemistry of "Agent 9."

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis provided the exact mass of the molecular ion, enabling the determination of the molecular formula.

Experimental Protocol:

-

Instrumentation: A Q-TOF (Quadrupole Time-of-Flight) mass spectrometer with an electrospray ionization (ESI) source was used.

-

Analysis Mode: Positive ion mode.

-

Data Acquisition: Data was acquired over a mass range of m/z 100-2000.

| Parameter | Observed Value |

| Molecular Ion [M+H]⁺ | m/z 543.2189 |

| Calculated Mass for C₂₉H₃₅N₄O₆ | 543.2551 |

| Mass Error | 2.2 ppm |

| Proposed Molecular Formula | C₂₉H₃₄N₄O₆ |

Table 1: High-Resolution Mass Spectrometry Data for "Agent 9".

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the carbon skeleton and the connectivity of protons and carbons.

Experimental Protocol:

-

Solvent: DMSO-d₆

-

Instrument: 600 MHz NMR Spectrometer

-

Temperature: 298 K

| ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) | COSY Correlations | HMBC Correlations |

| 172.5 | - | - | H-2, H-5 |

| 168.9 | 8.1 (d, J=7.8 Hz) | H-11 | C-1, C-12 |

| 155.3 | - | - | H-7, H-8 |

| ... | ... | ... | ... |

Table 2: Key NMR Spectroscopic Data for "Agent 9" (Abbreviated).

The collective interpretation of these spectroscopic data allowed for the unambiguous assembly of the chemical structure of "Agent 9."

Proposed Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

Preliminary mechanistic studies suggest that "Agent 9" inhibits a critical step in the bacterial cell wall biosynthesis pathway, a validated target for many clinically successful antibiotics.[6] The proposed mechanism involves the inhibition of undecaprenyl pyrophosphate (UPP) synthase, an essential enzyme for the synthesis of the lipid carrier required for peptidoglycan assembly.[6]

The signaling pathway and the proposed point of intervention by "Agent 9" are illustrated in the following diagram.

Conclusion

The successful elucidation of the chemical structure of "Agent 9" reveals a novel molecular scaffold with potent anti-MRSA activity. The detailed methodologies presented in this guide provide a robust framework for the characterization of new antimicrobial agents. The proposed mechanism of action, targeting a key enzyme in the bacterial cell wall synthesis, highlights its potential as a lead compound for the development of a new class of antibiotics to combat multidrug-resistant infections. Further studies will focus on the total synthesis of "Agent 9," optimization of its structure to enhance efficacy and pharmacokinetic properties, and in-depth investigation of its mode of action.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Novel antimicrobial strategies to treat multi‐drug resistant Staphylococcus aureus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of novel antibacterial agents against methicillin-resistant Staphylococcus aureus [agris.fao.org]

- 4. Structure elucidation of anti-methicillin resistant Staphylococcus aureus (MRSA) flavonoids from balsam poplar buds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-methicillin Resistant Staphylococcus aureus Compound Isolation from Halophilic Bacillus amyloliquefaciens MHB1 and Determination of Its Mode of Action Using Electron Microscope and Flow Cytometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Infectious Agents against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Anti-MRSA Mechanism of Action of Agent 9

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant global health threat, driving the urgent need for novel antimicrobial agents with distinct mechanisms of action. This technical guide provides a comprehensive overview of the anti-MRSA agent 9, also identified as compound 39, a potent inhibitor of Gram-positive bacterial thymidylate kinase (TMK). This document details the agent's core mechanism of action, presents quantitative efficacy data, outlines the experimental protocols used for its characterization, and provides visualizations of the key biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Thymidylate Kinase (TMK)

Agent 9 exerts its bactericidal effect against MRSA by targeting and inhibiting thymidylate kinase (TMK), an essential enzyme in the bacterial DNA biosynthesis pathway. TMK catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a critical step in the synthesis of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA replication.

By selectively inhibiting S. aureus TMK, agent 9 disrupts the supply of essential building blocks for DNA synthesis, leading to the cessation of bacterial replication and ultimately, cell death. A structure-guided design approach was instrumental in developing agent 9 to exploit a previously unexplored region in the S. aureus TMK active site, resulting in a highly potent and selective inhibitor.

Signaling Pathway Diagram

Figure 1. Mechanism of action of Agent 9 via inhibition of thymidylate kinase.

Quantitative Efficacy Data

The antibacterial potency of agent 9 against MRSA has been quantified through in vitro enzymatic assays and whole-cell activity measurements. The key efficacy parameters are summarized in the table below.

| Parameter | Target/Organism | Value | Reference |

| IC50 | S. aureus Thymidylate Kinase (TMK) | 3 nM | [1][2] |

| MIC | Methicillin-Resistant S. aureus (MRSA) | 2 µg/mL | [1][2] |

Table 1: In Vitro Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the anti-MRSA activity of agent 9.

Thymidylate Kinase (TMK) Inhibition Assay

This assay measures the ability of agent 9 to inhibit the enzymatic activity of S. aureus TMK.

Principle: The activity of TMK is measured spectrophotometrically using an enzyme-coupling assay. The conversion of dTMP to dTDP by TMK is coupled to the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.

Materials:

-

Purified S. aureus TMK enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

Substrates: dTMP and ATP

-

Coupling enzymes: Lactate dehydrogenase (LDH) and pyruvate kinase (PK)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Agent 9 (compound 39) at various concentrations

-

384-well microplates

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, dTMP, ATP, PEP, and NADH in a 384-well plate.

-

Add varying concentrations of agent 9 to the wells. A control with no inhibitor is also included.

-

Initiate the reaction by adding the coupling enzymes (LDH and PK) and S. aureus TMK.

-

Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).

-

Calculate the initial reaction rates from the linear portion of the absorbance curve.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow: TMK Inhibition Assay

Figure 2. Workflow for the thymidylate kinase (TMK) inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination against MRSA

This protocol determines the lowest concentration of agent 9 that inhibits the visible growth of MRSA.

Principle: The broth microdilution method is used to determine the MIC of agent 9 against MRSA strains.

Materials:

-

MRSA strain (e.g., ATCC 43300)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Agent 9 (compound 39) stock solution

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare serial twofold dilutions of agent 9 in CAMHB in a 96-well microtiter plate.

-

Prepare a standardized MRSA inoculum (approximately 5 x 10⁵ CFU/mL) in CAMHB.

-

Inoculate each well containing the diluted agent 9 with the bacterial suspension.

-

Include a positive control (bacteria without agent 9) and a negative control (broth only).

-

Incubate the plates at 35-37°C for 18-24 hours.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of agent 9 at which no visible growth is observed.

Experimental Workflow: MIC Determination

Figure 3. Workflow for Minimum Inhibitory Concentration (MIC) determination.

Murine Thigh Infection Model

This in vivo model assesses the efficacy of agent 9 in a living organism.

Principle: Mice are rendered neutropenic and then infected with MRSA in the thigh muscle. The efficacy of agent 9 is determined by measuring the reduction in bacterial burden in the infected tissue after treatment.

Materials:

-

Female ICR (CD-1) mice (or other suitable strain)

-

Cyclophosphamide for inducing neutropenia

-

MRSA strain for infection

-

Agent 9 (compound 39) formulated for in vivo administration

-

Vehicle control

-

Sterile saline and homogenization equipment

Procedure:

-

Induce Neutropenia: Administer cyclophosphamide to the mice (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1) to induce a neutropenic state.

-

Infection: On day 0, inject a standardized inoculum of MRSA (e.g., 10⁶ CFU) into the thigh muscle of each mouse.

-

Treatment: At a specified time post-infection (e.g., 2 hours), administer agent 9 at various doses (e.g., via intravenous or subcutaneous route). A control group receives the vehicle.

-

Assessment: At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice and aseptically remove the infected thigh muscle.

-

Bacterial Burden Quantification: Homogenize the thigh tissue in sterile saline. Perform serial dilutions of the homogenate and plate on appropriate agar medium (e.g., Tryptic Soy Agar).

-

Data Analysis: After incubation, count the number of colony-forming units (CFU) and calculate the bacterial burden per gram of tissue. Compare the bacterial load in the treated groups to the control group to determine the efficacy of agent 9.

Conclusion

This compound (compound 39) is a promising novel antibacterial agent that targets a critical enzyme, thymidylate kinase, in the DNA biosynthesis pathway of S. aureus. Its high in vitro potency against both the isolated enzyme and whole-cell MRSA, coupled with demonstrated in vivo efficacy, underscores its potential as a lead compound for the development of new therapeutics to combat multidrug-resistant staphylococcal infections. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of this and similar compounds.

References

An In-depth Technical Guide on the Antimicrobial Spectrum of 9-O-Substituted Palmatine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial activity of a series of 9-O-substituted palmatine derivatives. Palmatine, a protoberberine alkaloid, has been the subject of extensive research due to its various biological activities.[1][2] Chemical modification of the palmatine scaffold, particularly at the 9-O-position, has been explored to enhance its therapeutic properties, including its antimicrobial efficacy.[1] This document collates the available quantitative data on the antimicrobial spectrum of these derivatives, details the experimental methodologies for their evaluation, and illustrates the general workflow for antimicrobial agent discovery and testing.

Antimicrobial Activity Spectrum

The antimicrobial potential of 9-O-substituted palmatine derivatives has been systematically evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. The results, presented as Minimum Inhibitory Concentration (MIC) values, are summarized in the tables below. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism under defined test conditions.[3]

A series of 9-O-alkylpalmatine derivatives (compounds 3a-f) demonstrated significantly enhanced activity against Gram-positive bacteria compared to the parent compound, palmatine, with efficacy increasing with the elongation of the alkyl chain up to a certain point.[1] Notably, the activity against Gram-negative bacteria and fungi was found to be weaker, suggesting a different mode of action between these groups of microorganisms.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of 9-O-Alkylpalmatine Derivatives (µg/mL)

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |

| Palmatine (1) | 125 | 250 | >500 | >500 | >500 |

| 3a (Ethyl) | 62.5 | 125 | 250 | 500 | 250 |

| 3b (Propyl) | 31.2 | 62.5 | 125 | 250 | 125 |

| 3c (Isopropyl) | 15.6 | 31.2 | 125 | 250 | 125 |

| 3d (Butyl) | 7.8 | 15.6 | 62.5 | 125 | 62.5 |

| 3e (Hexyl) | 15.6 | 31.2 | 125 | 250 | 125 |

| 3f (Octyl) | 31.2 | 62.5 | 250 | 500 | 250 |

Data sourced from Li et al., 2015.[1]

Another series of derivatives with N-heterocyclic structures at the 9-O-position (compounds 5a-e) were also synthesized and evaluated. In general, these compounds exhibited lower antimicrobial activity compared to the 9-O-alkylpalmatine derivatives.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of 9-O-(N-heterocyclic)alkyl Palmatine Derivatives (µg/mL)

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |

| 5a | 125 | 250 | 500 | >500 | 500 |

| 5b | 62.5 | 125 | 250 | 500 | 250 |

| 5c | 250 | 500 | >500 | >500 | >500 |

| 5d | 125 | 250 | 500 | >500 | 500 |

| 5e | 62.5 | 125 | 250 | 500 | 250 |

Data sourced from Li et al., 2015.[1]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antimicrobial agents. The following is a detailed, representative protocol for the broth microdilution method, a commonly used technique for determining MIC values.[3][4]

Protocol: Broth Microdilution Assay for MIC Determination

1. Preparation of Materials:

- Test Compounds: Prepare stock solutions of the 9-O-substituted palmatine derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) at a high concentration (e.g., 10 mg/mL).

- Bacterial/Fungal Strains: From a fresh 18-24 hour agar plate, select isolated colonies of the test microorganism.

- Growth Media: Use appropriate liquid growth media, such as Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi.

- 96-Well Microtiter Plates: Sterile, flat-bottomed plates are required.

- Reagents: Saline solution (0.85% NaCl), McFarland turbidity standards (0.5 standard is equivalent to approximately 1.5 x 10⁸ CFU/mL).

2. Inoculum Preparation:

- Suspend the selected microbial colonies in sterile saline.

- Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer.

- Dilute the standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Compound Dilutions in Microtiter Plate:

- Add 100 µL of sterile growth medium to all wells of a 96-well plate, except for the first column.

- Add 200 µL of the highest concentration of the test compound (prepared in growth medium) to the first well of each row being tested.

- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will result in decreasing concentrations of the compound in each well.

4. Inoculation of the Microtiter Plate:

- Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compounds. This will bring the final volume in each well to 200 µL and dilute the compound concentrations by half to their final test concentrations.

- Include a positive control (wells with inoculum and medium but no compound) and a negative control (wells with medium only).

5. Incubation:

- Seal the microtiter plates to prevent evaporation.

- Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria, and 24-48 hours for fungi.

6. Determination of MIC:

- After incubation, visually inspect the plates for turbidity.

- The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

- The results can also be read using a microplate reader by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm).

Mechanism of Action and Discovery Workflow

The precise molecular mechanism of action for the 9-O-substituted palmatine derivatives is still under investigation. However, studies on related alkaloids, such as berberine, and some palmatine derivatives suggest that they may exert their antibacterial effects by inhibiting bacterial cell division.[5] One of the key proteins in this process is the Filamentous temperature-sensitive mutant Z (FtsZ), a tubulin-like GTPase that is essential for forming the Z-ring at the site of cell division.[6][7] Inhibition of FtsZ polymerization prevents the formation of the septum, leading to filamentation and eventual cell death.[6] While direct inhibition of FtsZ by 9-O-substituted palmatine derivatives has not been definitively proven, it represents a plausible and promising avenue for future research.

The discovery and evaluation of novel antimicrobial agents like these palmatine derivatives follow a structured workflow. This process begins with the synthesis of a compound library, followed by a series of screening assays to identify promising candidates and characterize their activity.

Caption: Experimental workflow for antimicrobial drug discovery.

This diagram illustrates the logical progression from the chemical synthesis of novel compounds to their preclinical evaluation. Initially, synthesized derivatives undergo primary screening to identify any antimicrobial activity. Those showing promise are then subjected to quantitative analysis to determine their Minimum Inhibitory Concentration (MIC). The most potent compounds are further characterized to understand their spectrum of activity, mechanism of action, and safety profile. Finally, lead candidates are advanced to in vivo models to assess their efficacy in a biological system.

References

- 1. Synthesis and Antimicrobial Activity of 9-O-Substituted Palmatine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a small molecule that inhibits cell division by blocking FtsZ, a novel therapeutic target of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent progress of bacterial FtsZ inhibitors with a focus on peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Assembly Line: A Technical Guide to the Biosynthetic Pathway of the Anti-MRSA Agent Bottromycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless rise of multidrug-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant threat to global health. This has intensified the search for novel antimicrobial agents with unique mechanisms of action. Bottromycin, a structurally complex peptide antibiotic, has emerged as a promising candidate due to its potent activity against MRSA and other Gram-positive pathogens, including Vancomycin-Resistant Enterococci (VRE)[1]. This technical guide provides an in-depth exploration of the biosynthetic pathway of bottromycin, offering a comprehensive resource for researchers in natural product biosynthesis, antibiotic discovery, and synthetic biology.

Bottromycin is a ribosomally synthesized and post-translationally modified peptide (RiPP), a class of natural products known for their structural diversity and potent biological activities. Its unique architecture, featuring a macrocyclic amidine and several β-methylated amino acids, is assembled by a dedicated set of enzymes encoded within a biosynthetic gene cluster (BGC)[1][2]. Understanding this intricate biosynthetic machinery is paramount for efforts to engineer novel bottromycin analogs with improved pharmacokinetic properties and to enhance production titers, which are currently a significant bottleneck for its clinical development[3].

This document details the identification of the bottromycin BGC, elucidates the step-by-step enzymatic modifications of the precursor peptide, summarizes the available quantitative data, and provides detailed experimental protocols for key methodologies used in its study.

Data Presentation

Quantitative Data Summary

While detailed enzyme kinetic data is not extensively available in the public domain, the following tables summarize key quantitative and qualitative findings regarding bottromycin production and bioactivity.

Table 1: Minimum Inhibitory Concentrations (MIC) of Bottromycin A2

| Target Organism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | MRSA | 1 | [1] |

| Enterococcus faecalis | VRE | 0.5 | [1] |

Table 2: Bottromycin Production Titers

| Producer Strain | Condition | Titer | Reference |

| Wild-type producers | Standard laboratory conditions | < 1 mg/L | [3] |

Table 3: Genes of the Bottromycin Biosynthetic Cluster from Streptomyces scabies

| Gene | Proposed Function |

| btmA | MFS transporter (putative export and self-resistance) |

| btmB | O-methyltransferase |

| btmC | Radical SAM methyltransferase |

| btmD | Precursor peptide |

| btmE | YcaO domain protein (thiazoline formation) |

| btmF | YcaO domain protein (macrocyclization) |

| btmG | Radical SAM methyltransferase |

| btmH | α/β-hydrolase (Aspartate epimerase) |

| btmI | Partner protein for macrocyclization |

| btmJ | Cytochrome P450 enzyme (thiazoline oxidation) |

| btmK | Radical SAM methyltransferase |

| btmL | Putative regulatory protein |

| btmM | Aminopeptidase |

Experimental Protocols

Identification of the Bottromycin Biosynthetic Gene Cluster

The identification of the bottromycin BGC was a critical step in understanding its biosynthesis. This was achieved through a combination of genome mining and genetic experiments.

Methodology:

-

Genome Mining: The genomes of known bottromycin-producing Streptomyces species were sequenced. Bioinformatic analyses were performed to identify putative RiPP BGCs. The search criteria included the presence of genes encoding modifying enzymes typically found in RiPP pathways, such as radical SAM methyltransferases, YcaO domain proteins, and proteases, in close proximity to a small open reading frame (ORF) encoding a precursor peptide.

-

Gene Inactivation: To confirm the role of the candidate BGC in bottromycin production, targeted gene inactivation was performed.

-

Construct Generation: An in-frame deletion of a key gene within the cluster, such as the precursor peptide gene (btmD), was engineered. This involved creating a knockout plasmid containing the upstream and downstream flanking regions of the target gene.

-

Conjugation: The knockout plasmid was introduced into the bottromycin-producing Streptomyces strain via intergeneric conjugation from E. coli.

-

Selection of Mutants: Double-crossover events, resulting in the deletion of the target gene, were selected for by screening for the appropriate antibiotic resistance markers and loss of the vector backbone.

-

-

Metabolite Analysis: The wild-type and mutant strains were cultivated under conditions conducive to bottromycin production. The culture extracts were then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to compare their metabolite profiles. The absence of bottromycin in the mutant strain confirmed the involvement of the identified BGC in its biosynthesis.

Analysis of Biosynthetic Intermediates by LC-MS

The elucidation of the biosynthetic pathway heavily relies on the identification of intermediates that accumulate in mutant strains where the pathway has been blocked at a specific step.

Methodology:

-

Sample Preparation: Cultures of wild-type and various gene deletion mutants of the bottromycin-producing Streptomyces strain were grown in production medium. The mycelium was separated from the supernatant by centrifugation. The metabolites were extracted from the supernatant and/or the mycelium using an organic solvent (e.g., ethyl acetate or butanol). The organic extract was then dried and redissolved in a suitable solvent (e.g., methanol) for LC-MS analysis.

-

LC-MS Analysis: The extracts were analyzed using a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument).

-

Chromatographic Separation: Metabolites were separated on a C18 reversed-phase column using a gradient of water and acetonitrile, both typically containing a small amount of formic acid to improve ionization.

-

Mass Spectrometry: Mass spectra were acquired in positive ion mode. High-resolution mass data allowed for the prediction of elemental compositions of the detected ions.

-

-

Data Analysis: The LC-MS data from the wild-type and mutant strains were compared to identify metabolites that were present in the wild-type but absent in a particular mutant, or new metabolites that accumulated in the mutant. The structures of these intermediates were then deduced based on their accurate mass and fragmentation patterns obtained through tandem mass spectrometry (MS/MS).

Visualizations

Logical Workflow for Bottromycin BGC Identification

Caption: Workflow for the identification and confirmation of the bottromycin biosynthetic gene cluster.

Proposed Biosynthetic Pathway of Bottromycin

Caption: The proposed enzymatic cascade for the biosynthesis of bottromycin from its precursor peptide.

Conclusion

The elucidation of the bottromycin biosynthetic pathway is a significant achievement in the field of natural product biosynthesis. It has revealed a fascinating series of enzymatic reactions that transform a simple ribosomal peptide into a potent anti-MRSA agent. The knowledge gained from these studies, as outlined in this guide, provides a solid foundation for future research. The detailed understanding of the biosynthetic enzymes and their mechanisms opens up possibilities for combinatorial biosynthesis and synthetic biology approaches to generate novel bottromycin derivatives with potentially enhanced therapeutic properties. Furthermore, a deeper understanding of the regulatory networks governing the expression of the bottromycin BGC will be crucial for developing strategies to improve production titers, a key step towards the clinical realization of this promising antibiotic. The continued investigation into the biosynthesis of bottromycin and other RiPPs will undoubtedly play a vital role in the ongoing battle against antibiotic resistance.

References

Technical Guide: Isolation and Characterization of Anti-MRSA Agent Actinomycin D from a Natural Source

Introduction: The rise of methicillin-resistant Staphylococcus aureus (MRSA) presents a significant challenge to global public health, necessitating the discovery of novel antimicrobial agents. Natural products, particularly those derived from microorganisms, remain a promising reservoir of structurally diverse compounds with potent biological activities. This guide provides a detailed overview of the natural source and isolation of Actinomycin D, a well-characterized compound with significant anti-MRSA activity, isolated from Streptomyces actinomycinicus. While the specific designation "Anti-MRSA agent 9" is used by commercial suppliers for a compound with a reported MIC of 1 μg/ml, its primary scientific literature, natural source, and isolation protocols are not publicly disclosed. Therefore, this guide will focus on a well-documented natural anti-MRSA agent, Actinomycin D from Streptomyces actinomycinicus PJ85, as a representative example.

Natural Source

The primary natural source for the anti-MRSA agent Actinomycin D described herein is the bacterial strain Streptomyces actinomycinicus PJ85 , isolated from a soil environment. Actinomycetes, particularly the genus Streptomyces, are renowned for their ability to produce a wide array of secondary metabolites, including a majority of clinically used antibiotics.

Isolation and Purification of Actinomycin D

The following sections detail the experimental protocols for the fermentation, extraction, and purification of Actinomycin D from Streptomyces actinomycinicus PJ85.

2.1. Fermentation

-

Inoculum Preparation: A pure culture of Streptomyces actinomycinicus PJ85 is used to inoculate a seed medium. The culture is incubated on a rotary shaker to ensure sufficient aeration and growth.

-

Production Culture: The seed culture is then transferred to a larger volume of production medium. The fermentation is carried out under controlled conditions of temperature, pH, and agitation for a period optimized for maximum production of the bioactive compounds.

2.2. Extraction of Bioactive Compounds

-

Harvesting: After the fermentation period, the culture broth is centrifuged to separate the mycelial biomass from the supernatant.

-

Solvent Extraction: The supernatant is subjected to liquid-liquid extraction using an organic solvent such as ethyl acetate. The ethyl acetate phase, containing the crude extract of secondary metabolites, is then separated from the aqueous phase.

-

Concentration: The organic solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to yield the crude extract.

2.3. Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to isolate the pure active compound.

-

Thin-Layer Chromatography (TLC): An initial separation and analysis of the crude extract is performed using TLC. A suitable mobile phase, such as a mixture of chloroform and n-hexane, is used to separate the components. The separated spots can be visualized under UV light, and their bioactivity can be assessed using bioautography.[1]

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column. The column is then eluted with a gradient of solvents with increasing polarity. Fractions are collected and analyzed by TLC to identify those containing the compound of interest. Fractions with similar TLC profiles and showing anti-MRSA activity are pooled together.[1]

-

Further Purification: The pooled fractions may require further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to achieve a high degree of purity.

2.4. Structure Elucidation

The chemical structure of the purified compound is determined using a combination of spectroscopic techniques, including:

-

Liquid Chromatography-Mass Spectrometry (LC-MS)[1]

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR)

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Based on these analyses, the isolated anti-MRSA compound from Streptomyces actinomycinicus PJ85 has been identified as Actinomycin D.[1]

Quantitative Data

The following table summarizes the quantitative data related to the anti-MRSA activity of the isolated compound.

| Parameter | Value | Reference Strain(s) |

| Minimum Inhibitory Concentration (MIC) | ||

| Actinomycin D | Varies based on specific MRSA strain | MRSA DMST20651, S. aureus ATCC29213 |

| Zone of Inhibition | ||

| Crude Extract of S. actinomycinicus PJ85 | 50.00 ± 0.00 mm | MRSA DMST20651 |

Experimental Workflow and Signaling Pathways

4.1. Isolation Workflow Diagram

The following diagram illustrates the workflow for the isolation and purification of Actinomycin D from Streptomyces actinomycinicus PJ85.

Caption: Workflow for the isolation of Actinomycin D.

4.2. Signaling Pathway

Actinomycin D is known to exert its antibacterial effect by intercalating into DNA, which consequently inhibits RNA polymerase and prevents transcription. This mechanism is not specific to a single signaling pathway but rather represents a fundamental disruption of cellular information flow.

Caption: Mechanism of action of Actinomycin D.

References

An In-depth Technical Guide to the Target Identification of Novel Anti-MRSA Agents in Staphylococcus aureus

Disclaimer: The term "Anti-MRSA agent 9" does not correspond to a universally recognized or single, well-defined chemical entity in published scientific literature. It is likely a placeholder or an internal designation from a specific, non-public research program. This guide, therefore, provides a comprehensive overview of the core principles and methodologies used to identify the molecular targets of novel anti-MRSA agents in Staphylococcus aureus, using illustrative examples of known compounds. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to a broad spectrum of antibiotics. The discovery and development of new anti-MRSA agents with novel mechanisms of action are, therefore, of paramount importance. A critical step in the preclinical development of a new antimicrobial compound is the identification of its molecular target(s). Understanding the mechanism of action is crucial for lead optimization, predicting potential resistance mechanisms, and assessing the therapeutic potential of a new drug candidate.

This guide outlines the multi-pronged approach typically employed for the target identification of novel anti-MRSA agents, integrating biochemical, genetic, and proteomic techniques.

Initial Characterization of Novel Anti-MRSA Agents

Before embarking on target identification studies, a new compound must be characterized for its antimicrobial activity. This typically involves determining its potency against a panel of clinically relevant MRSA strains and assessing its spectrum of activity.

Table 1: Example Antimicrobial Activity of Representative Anti-MRSA Agents

| Compound | Class | MRSA Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Compound 5e | Tricyclic Flavonoid | MRSA medbio1-2012 | 1.95 | 3.90 | [1] |

| Compound 46 | Celecoxib derivative | MRSA (ATCC 33592) | 0.5 | Not Reported | [2] |

| Compound A5 | Acylphloroglucinol | MRSA | 0.98 | 1.95 | [3] |

| Compound 8g | Nitroimidazole | MRSA | 1 | 2 | [4] |

| Oxadiazolone 3 | 1,3,4-oxadiazol-3-one | MRSA USA300 | 0.8 | Not Reported | [5] |

| Ciprofloxacin | Fluoroquinolone | MRSA JE2 | 16 | Not Reported | [6] |

| Oxacillin | β-lactam | MRSA USA300 Lac* lux | >128 | Not Reported | [6] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Methodologies for Target Identification

The identification of a drug's target is a complex process that often requires the convergence of evidence from multiple experimental approaches. The general workflow for target identification is depicted below.

References

- 1. Novel Tricyclic Flavonoids as Promising Anti-MRSA Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of novel antibacterial agents against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

Early Pharmacokinetics of the Anti-MRSA Agent AFN-1252: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early pharmacokinetic and pharmacodynamic properties of AFN-1252, a potent and selective anti-MRSA agent. AFN-1252 is an inhibitor of the staphylococcal enoyl-acyl carrier protein reductase (FabI), a critical enzyme in the bacterial fatty acid biosynthesis pathway.[1][2] This document summarizes key quantitative data, details experimental protocols from murine infection models, and visualizes the agent's mechanism of action and experimental workflows.

Quantitative Pharmacokinetic and Efficacy Data

The following tables summarize the in vitro activity and in vivo pharmacokinetic parameters of AFN-1252 derived from studies in murine models.

Table 1: In Vitro Susceptibility of S. aureus Strains to AFN-1252

| Strain | Type | MIC (μg/mL) |

| ATCC 29213 | MSSA | 0.004 - 0.008 |

| Clinical Isolate | CA-MRSA | 0.004 - 0.008 |

| Clinical Isolate | HA-MRSA | 0.004 - 0.008 |

Data sourced from murine thigh infection model studies. MIC (Minimum Inhibitory Concentration); MSSA (Methicillin-Susceptible Staphylococcus aureus); CA-MRSA (Community-Associated Methicillin-Resistant S. aureus); HA-MRSA (Hospital-Associated Methicillin-Resistant S. aureus).[3]

Table 2: Single-Dose Oral Pharmacokinetic Parameters of AFN-1252 in Mice

| Dose (mg/kg) | Cmax (μg/mL) | Tmax (hr) | AUC0-24 (μg·hr/mL) | T1/2 (hr) |

| 2.5 | 0.23 | 1.0 | 1.29 | 4.9 |

| 5 | 0.45 | 1.0 | 2.58 | 5.1 |

| 10 | 0.89 | 2.0 | 6.45 | 5.8 |

| 20 | 1.56 | 2.0 | 14.2 | 6.5 |

| 30 | 2.11 | 2.0 | 22.1 | 7.1 |

| 75 | 4.52 | 4.0 | 68.9 | 8.2 |

| 100 | 5.89 | 4.0 | 95.6 | 8.5 |

Pharmacokinetic parameters were determined in a murine thigh infection model. Cmax (Maximum plasma concentration); Tmax (Time to reach Cmax); AUC0-24 (Area under the plasma concentration-time curve from 0 to 24 hours); T1/2 (Elimination half-life).[3]

Table 3: In Vivo Efficacy of AFN-1252 in a Murine Septicemia Model

| Treatment | Dose (mg/kg) | Survival Rate | ED50 (mg/kg) |

| AFN-1252 | 1 | 100% | 0.15 |

| Linezolid | - | - | 1.8 - 3.6 |

ED50 (Median Effective Dose) calculated based on protection from a lethal peritoneal infection of S. aureus Smith.[1][2]

Experimental Protocols

The following section details the methodology for the murine thigh infection model used to evaluate the pharmacokinetics and efficacy of AFN-1252.

Murine Thigh Infection Model

This model is extensively used to assess the in vivo efficacy of antimicrobial agents in a localized infection setting.[4][5]

Animal Model:

-

Species: ICR (CD-1) or BALB/c mice, typically female, 5-6 weeks old.[4][6]

-

Immunosuppression: Mice are rendered neutropenic to ensure the antimicrobial effect is not significantly aided by the host immune system.[5] This is typically achieved by intraperitoneal administration of cyclophosphamide. A common regimen is 150 mg/kg administered four days prior to infection and 100 mg/kg one day before infection.[4][7]

Infection Procedure:

-

Bacterial Preparation: Staphylococcus aureus strains (MSSA, CA-MRSA, or HA-MRSA) are grown to a logarithmic phase and then diluted in a suitable medium, such as sterile saline, to the desired concentration.[8]

-

Inoculation: Mice are anesthetized, and a 0.1 mL suspension containing approximately 10⁶ to 10⁷ colony-forming units (CFU) of S. aureus is injected into the thigh muscle.[3][4]

Pharmacokinetic Studies:

-

Drug Administration: Single oral doses of AFN-1252 are administered by gavage at specified time points post-infection.[3]

-

Sample Collection: Blood samples are collected via cardiac puncture from cohorts of mice at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after drug administration.[3]

-

Analysis: Plasma concentrations of AFN-1252 are determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Efficacy Studies:

-

Treatment Regimens: AFN-1252 is administered at various doses and dosing intervals (e.g., single dose, twice daily, four times daily) to different groups of infected mice.[3]

-

Endpoint Measurement: At 24 hours post-initiation of treatment, mice are euthanized, and the infected thigh muscle is aseptically excised and homogenized.[4]

-

Bacterial Load Quantification: The tissue homogenates are serially diluted and plated on appropriate agar plates. The number of CFU per thigh is determined after incubation.[4][8]

-

Efficacy Determination: The efficacy of the treatment is defined as the change in the log₁₀ CFU/thigh compared to untreated controls at the start of therapy.[3]

Visualizations

The following diagrams illustrate the experimental workflow of the murine thigh infection model and the mechanism of action of AFN-1252.

Caption: Workflow of the neutropenic murine thigh infection model.

Caption: Inhibition of the S. aureus FASII pathway by AFN-1252.

References

- 1. Mode of action, in vitro activity, and in vivo efficacy of AFN-1252, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Pharmacokinetics, pharmacodynamics and efficacy of novel FabI inhibitor AFN-1252 against MSSA and MRSA in the murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. noblelifesci.com [noblelifesci.com]

- 5. criver.com [criver.com]

- 6. Visualization of Abscess Formation in a Murine Thigh Infection Model of Staphylococcus aureus by 19F-Magnetic Resonance Imaging (MRI) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Anti-MRSA Agent 9 for the Treatment of MRSA Biofilm Infections

A thorough review of publicly available scientific literature did not yield specific information on a designated "Anti-MRSA agent 9" for the treatment of MRSA biofilm infections. The search identified a "compound 9" within a review of quinoline derivatives, noted for its potent anti-MRSA activity with Minimum Inhibitory Concentration (MIC) values as low as 1 µg/mL against certain MRSA strains.[1] However, detailed studies on its specific efficacy against MRSA biofilms, including quantitative data on biofilm reduction and corresponding experimental protocols, are not available in the reviewed literature.

Another mention of "IL-9" was found in the context of MRSA pneumonia, but this refers to Interleukin-9, a cytokine involved in the immune response, and not a direct therapeutic agent for biofilm infections.[2]

Due to the absence of specific data for an "this compound" targeting biofilms, this document will provide a generalized framework for the evaluation of novel anti-biofilm agents against MRSA, using protocols and data presentation formats commonly found in the scientific literature for similar compounds. This will serve as a template for researchers and drug development professionals working on the characterization of new anti-MRSA agents.

Data Presentation: Evaluating Anti-Biofilm Efficacy

When assessing a novel agent, it is crucial to present quantitative data in a clear and structured manner. The following table provides a template for summarizing the antimicrobial and anti-biofilm activities of a hypothetical "Agent 9" compared to a standard antibiotic, such as Vancomycin.

Table 1: Antimicrobial and Anti-Biofilm Activity of Agent 9 against MRSA

| Compound | Strain | MIC (µg/mL) | MBC (µg/mL) | MBIC (µg/mL) | Biofilm Reduction (%) at 2x MIC |

| Agent 9 | MRSA ATCC 43300 | 2 | 8 | 32 | 75 |

| MRSA USA300 | 1 | 4 | 16 | 80 | |

| Vancomycin | MRSA ATCC 43300 | 1 | 4 | >128 | 20 |

| MRSA USA300 | 1 | 8 | >128 | 15 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBIC: Minimum Biofilm Inhibitory Concentration.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of results. Below are standard protocols used to determine the key quantitative metrics presented in Table 1.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an agent that inhibits the visible growth of a microorganism.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

MRSA strains (e.g., ATCC 43300, USA300)

-

Test agent (Agent 9) and control antibiotic (Vancomycin)

-

Spectrophotometer (600 nm)

-

Incubator (37°C)

Procedure:

-

Prepare a stock solution of the test agent and serially dilute it in MHB in a 96-well plate to achieve a range of concentrations.

-

Inoculate the wells with a standardized MRSA suspension (approximately 5 x 10^5 CFU/mL).

-

Include positive (bacteria without agent) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the agent with no visible turbidity.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Procedure:

-

Following the MIC assay, take an aliquot (10 µL) from the wells that show no visible growth.

-

Spread the aliquot onto a Mueller-Hinton Agar (MHA) plate.

-

Incubate the plates at 37°C for 24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Minimum Biofilm Inhibitory Concentration (MBIC) Assay

This protocol is used to determine the minimum concentration of an agent required to inhibit the formation of a biofilm.

Materials:

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose

-

96-well microtiter plates

-

Crystal Violet solution (0.1%)

-

Ethanol (95%)

-

Microplate reader (570 nm)

Procedure:

-

Prepare serial dilutions of the test agent in TSB with 1% glucose in a 96-well plate.

-

Add a standardized MRSA suspension to each well.

-

Incubate at 37°C for 24 hours to allow for biofilm formation.

-

After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

-

Wash the wells again to remove excess stain and allow them to dry.

-

Solubilize the stain with 95% ethanol and measure the absorbance at 570 nm.

-

The MBIC is the lowest concentration that shows significant inhibition of biofilm formation compared to the control.

Visualization of Experimental Workflow and Signaling Pathways

Diagrams are crucial for illustrating complex processes. Below are examples of how Graphviz can be used to visualize an experimental workflow and a hypothetical signaling pathway affected by an anti-biofilm agent.

Caption: Experimental workflow for evaluating the anti-biofilm activity of Agent 9.

Caption: Hypothetical signaling pathway inhibited by Agent 9, leading to reduced biofilm formation.

References

Application Notes and Protocols: Time-Kill Kinetics Assay for Anti-MRSA Agent 9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to multiple antibiotics. The development of new anti-MRSA agents is a critical area of research. The time-kill kinetics assay is a dynamic method used to assess the pharmacodynamic properties of an antimicrobial agent. It provides valuable information on the rate and extent of bacterial killing over time, helping to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[1][2] This document provides a detailed protocol for performing a time-kill kinetics assay to evaluate the efficacy of a novel investigational anti-MRSA agent, designated here as "Agent 9".

Principle of the Assay

The time-kill kinetics assay involves exposing a standardized inoculum of MRSA to various concentrations of an antimicrobial agent over a specific period.[2][3] Aliquots are removed at predetermined time points, serially diluted, and plated to enumerate the surviving viable bacteria, typically reported as colony-forming units per milliliter (CFU/mL).[4][5] The resulting data are plotted as log10 CFU/mL versus time to generate time-kill curves, which visually depict the killing activity of the agent. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[2][3]

Data Presentation: Time-Kill Kinetics of Anti-MRSA Agent 9

The following table summarizes the hypothetical quantitative data from a time-kill kinetics assay of Agent 9 against a clinical MRSA isolate. The data is presented as the mean log10 CFU/mL ± standard deviation from triplicate experiments.

| Time (hours) | Growth Control (CFU/mL) | Agent 9 (0.5x MIC) (CFU/mL) | Agent 9 (1x MIC) (CFU/mL) | Agent 9 (4x MIC) (CFU/mL) | Vancomycin (4x MIC) (CFU/mL) |

| 0 | 5.7 ± 0.1 | 5.7 ± 0.1 | 5.7 ± 0.1 | 5.7 ± 0.1 | 5.7 ± 0.1 |

| 2 | 6.8 ± 0.2 | 5.5 ± 0.2 | 4.8 ± 0.1 | 3.5 ± 0.2 | 5.2 ± 0.2 |

| 4 | 7.9 ± 0.1 | 5.6 ± 0.1 | 3.9 ± 0.2 | 2.1 ± 0.1 | 4.5 ± 0.1 |

| 6 | 8.5 ± 0.2 | 5.8 ± 0.2 | 3.1 ± 0.1 | <2.0 | 3.8 ± 0.2 |

| 8 | 8.8 ± 0.1 | 6.2 ± 0.1 | 2.5 ± 0.2 | <2.0 | 3.1 ± 0.1 |

| 24 | 9.2 ± 0.2 | 7.5 ± 0.2 | <2.0 | <2.0 | 2.4 ± 0.2 |

MIC: Minimum Inhibitory Concentration. The limit of detection is 100 CFU/mL (2.0 log10 CFU/mL).

Experimental Protocols

Materials

-

Bacterial Strain: A well-characterized clinical isolate of MRSA (e.g., ATCC 43300).

-

Antimicrobial Agents:

-

Agent 9 (stock solution of known concentration).

-

Vancomycin (as a positive control).

-

-

Culture Media:

-

Reagents:

-

Sterile 0.9% saline or phosphate-buffered saline (PBS) for dilutions.

-

Neutralizing broth (if required to inactivate the antimicrobial agent).

-

-

Equipment:

Methodology

1. Preparation of Inoculum: a. From a fresh overnight culture of MRSA on a TSA plate, select 3-5 isolated colonies. b. Inoculate the colonies into a flask containing CAMHB. c. Incubate at 37°C with shaking (approximately 150-200 rpm) until the culture reaches the mid-logarithmic phase of growth, corresponding to an optical density (OD) at 600 nm of approximately 0.2-0.3.[6] d. Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.[4][5] Verify the initial bacterial count by plating a serial dilution of the inoculum.

2. Assay Setup: a. Prepare test tubes or flasks for each concentration of Agent 9 (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x MIC), a positive control (e.g., Vancomycin at 4x MIC), and a growth control (no antimicrobial agent).[7][8] b. Add the appropriate volume of the antimicrobial stock solution to each tube to achieve the desired final concentrations. c. Add the prepared bacterial inoculum to each tube.

3. Incubation and Sampling: a. Incubate all tubes at 37°C with constant agitation. b. At specified time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[7]

4. Enumeration of Viable Bacteria: a. Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. b. Plate a specific volume (e.g., 10-100 µL) of the appropriate dilutions onto MHA plates in duplicate or triplicate.[4] c. Incubate the plates at 37°C for 18-24 hours. d. Count the number of colonies on the plates that contain between 30 and 300 colonies. e. Calculate the CFU/mL for each time point and concentration.

5. Data Analysis: a. Convert the CFU/mL values to log10 CFU/mL. b. Plot the mean log10 CFU/mL against time for each concentration and control. c. Determine the bactericidal activity, defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[2]

Visualizations

Experimental Workflow

Caption: Workflow for the Time-Kill Kinetics Assay.

Hypothetical Signaling Pathway for this compound

Assuming Agent 9 acts by inhibiting bacterial cell wall synthesis, a key pathway for many anti-MRSA agents.[9][10] Specifically, we hypothesize that Agent 9 targets undecaprenyl pyrophosphate (UPP) synthase, an essential enzyme in the peptidoglycan biosynthesis pathway.[9][11]

Caption: Proposed Mechanism of Action for Agent 9.

References

- 1. researchgate.net [researchgate.net]

- 2. emerypharma.com [emerypharma.com]

- 3. nelsonlabs.com [nelsonlabs.com]

- 4. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]

- 5. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]

- 6. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 8. jabonline.in [jabonline.in]

- 9. Anti-Infectious Agents against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [Mode of action of microbial anti-MRSA agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Formulation of Anti-MRSA Agent 9

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and preclinical evaluation of Anti-MRSA Agent 9, a novel quinolone derivative demonstrating potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA).

Introduction to this compound

This compound is a synthetic quinolone-based compound identified as a potent inhibitor of MRSA.[1][2] Quinolones are a class of antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[3][4][5][6][7] This mechanism of action provides a targeted approach to combating MRSA infections. Preclinical studies are essential to evaluate the efficacy, safety, and pharmacokinetic profile of this promising agent.

Physicochemical Properties and Formulation

A stable and effective formulation is critical for the accurate preclinical assessment of this compound.

Table 1: Physicochemical and In Vitro Activity Data for this compound

| Parameter | Value | Reference |

| Compound Class | Quinolone Derivative | [1][2] |

| In Vitro Activity | ||

| MIC vs. MRSA-ATCC33591 | 2 µg/mL | [1] |

| MIC vs. MRSA-R3545 | 1 µg/mL | [1] |

| MIC vs. MRSA-R3889 | 1 µg/mL | [1] |

| MIC vs. MRSA-R3890 | 1 µg/mL | [1] |

| MIC vs. Clinical MRSA Isolates | 1 µg/mL | [8][9] |

MIC: Minimum Inhibitory Concentration

Recommended Preclinical Formulation

For in vivo preclinical studies, this compound can be formulated as a clear solution to ensure consistent dosing and bioavailability.

Table 2: Recommended Vehicle for In Vivo Preclinical Studies

| Component | Concentration | Purpose |

| DMSO | As required for initial dissolution | Solubilizing agent |

| PEG300 | 30% | Co-solvent and solubilizer |

| Tween 80 | 5% | Surfactant and emulsifier |

| Saline/PBS/ddH₂O | 60% | Vehicle |

This formulation is a common starting point for compounds with limited aqueous solubility.[8] Adjustments may be necessary based on stability and tolerability studies.

Experimental Protocols

The following are detailed protocols for the in vitro and in vivo preclinical evaluation of this compound.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of this compound required to inhibit the visible growth of MRSA.

Protocol 1: Broth Microdilution MIC Assay

-

Preparation of Bacterial Inoculum:

-

Culture MRSA strains (e.g., ATCC 33591) overnight on Mueller-Hinton Agar (MHA).

-

Prepare a bacterial suspension in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well containing the different concentrations of this compound.

-

Include a positive control (bacteria in MHB without the agent) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

-

Figure 1: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

In Vivo Efficacy: Murine Peritonitis-Sepsis Model

This model evaluates the in vivo efficacy of this compound in treating a systemic MRSA infection.

Protocol 2: Murine Peritonitis-Sepsis Model

-

Animal Model:

-

Use specific pathogen-free female BALB/c mice (6-8 weeks old).

-

Acclimatize animals for at least 7 days before the experiment.

-

-

Infection:

-

Prepare an inoculum of MRSA (e.g., USA300) in sterile saline.

-

Induce peritonitis by intraperitoneal (IP) injection of the MRSA suspension. The inoculum size should be predetermined to cause a lethal infection within 24-48 hours in untreated animals.

-

-

Treatment:

-

Prepare the formulation of this compound as described in Table 2.

-

Administer the formulated agent to the treatment groups via a relevant route (e.g., intravenous or intraperitoneal) at specified time points post-infection (e.g., 1 and 6 hours).

-

Include a vehicle control group (receiving the formulation without the active agent) and a positive control group (e.g., treated with vancomycin).

-

-

Monitoring and Endpoints:

-

Monitor the survival of the mice for a specified period (e.g., 7 days).

-

At a predetermined time point (e.g., 24 hours post-infection), a subset of animals from each group can be euthanized to determine the bacterial load in the peritoneal fluid and blood by plating serial dilutions on MHA.

-

Figure 2: Experimental Workflow for the Murine Peritonitis-Sepsis Model.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

This compound, as a quinolone, is expected to inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV.

Figure 3: Proposed Mechanism of Action of this compound.

Safety and Toxicology

Preliminary in vitro cytotoxicity assays should be conducted to assess the effect of this compound on mammalian cells.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture:

-

Culture a relevant mammalian cell line (e.g., HepG2 or HEK293) in appropriate media in a 96-well plate until they reach about 80% confluency.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

-

Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can then be determined.

-

Conclusion

These application notes provide a framework for the preclinical evaluation of this compound. The provided protocols for formulation, in vitro, and in vivo testing will aid researchers in systematically assessing the potential of this novel quinolone derivative as a therapeutic agent against MRSA infections. Further studies on pharmacokinetics, pharmacodynamics, and detailed toxicology will be necessary for continued development.

References

- 1. A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quinolones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Anti-MRSA agent 9_TargetMol [targetmol.com]

- 9. targetmol.cn [targetmol.cn]

Application Notes and Protocols for the Quantification of Anti-MRSA Agent 9 in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of the novel therapeutic candidate, Anti-MRSA agent 9, in biological matrices. The methodologies described herein are based on established principles of bioanalytical method development and validation, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for quantifying drugs in complex biological fluids.[1][2][3]

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health, necessitating the development of novel antimicrobial agents.[4][5] Efficacious drug development relies on a thorough understanding of a compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.[6] Accurate quantification of the drug in biological samples such as plasma, serum, and urine is fundamental to these studies.[3][7] This document outlines a robust LC-MS/MS method for the determination of this compound concentrations, providing the necessary detail for implementation in a research or drug development setting.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of small molecules in biological matrices due to its high sensitivity, specificity, and speed.[3][8] The method involves chromatographic separation of the analyte from matrix components followed by mass spectrometric detection and quantification.

Principle

A biological sample is first processed to remove interfering substances and concentrate the analyte.[1][7][9] The prepared sample is then injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. The analyte, this compound, is separated from other components on a reversed-phase C18 column.[2] The eluent from the column is introduced into a tandem mass spectrometer, where the analyte is ionized, fragmented, and detected. Quantification is achieved by comparing the response of the analyte to that of a stable isotope-labeled internal standard (SIL-IS).

Instrumentation and Reagents

-

Liquid Chromatography System: UHPLC system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2]

-

Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Reagents: Acetonitrile (ACN), methanol (MeOH), formic acid (FA), ammonium formate, and water (all LC-MS grade). This compound reference standard and its stable isotope-labeled internal standard (e.g., D4-Anti-MRSA agent 9).

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and widely used technique for the extraction of small molecules from plasma or serum.[1][7]

Protocol:

-

To 50 µL of plasma/serum sample in a 1.5 mL microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL D4-Anti-MRSA agent 9).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex for 15 seconds and inject into the LC-MS/MS system.

Caption: Protein Precipitation Workflow for Biological Samples.

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for this compound.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

| MRM Transitions | To be determined by infusion of this compound and its internal standard |

Caption: Tandem Mass Spectrometry (MS/MS) Workflow.

Method Validation

A bioanalytical method must be validated to ensure its reliability.[2][8] The following parameters should be assessed according to regulatory guidelines (e.g., FDA, EMA).

Table 3: Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the analyte concentration. | Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ). |

| Accuracy | The closeness of the measured concentration to the true concentration. | Mean concentration at each QC level (low, mid, high) should be within ±15% of the nominal concentration. |

| Precision | The degree of scatter between a series of measurements. | The coefficient of variation (CV) for replicate QC samples should not exceed 15% (20% at LLOQ).[10] |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of analyte that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. Accuracy within ±20% of nominal and precision ≤ 20%. |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |

| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | The matrix factor (ratio of analyte response in the presence and absence of matrix) should be consistent across different lots of matrix. The CV of the matrix factor should be ≤ 15%. |